molecular formula C14H20ClNO2 B1666766 Alachlor CAS No. 15972-60-8

Alachlor

Cat. No.: B1666766
CAS No.: 15972-60-8
M. Wt: 269.77 g/mol
InChI Key: XCSGPAVHZFQHGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alachlor is synthesized through a multi-step process involving the reaction of 2,6-diethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with formaldehyde and methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and efficiency. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, often in the presence of oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Agricultural Applications

1. Herbicide for Crop Production

  • Alachlor is primarily utilized as a pre-emergent herbicide to control annual grasses and certain broadleaf weeds in various crops. Its application is crucial for maintaining crop yields and minimizing competition from unwanted vegetation.
  • The herbicide is often applied through ground or aerial spraying methods and can be mixed with fertilizers to enhance its effectiveness .

2. Efficacy in Different Crops

  • It has been effective in controlling weeds in corn, soybeans, sorghum, peanuts, and beans. Studies show that this compound can significantly reduce weed populations, thereby improving crop health and productivity .

Environmental Impact

1. Persistence and Mobility

  • This compound is known for its moderate persistence in the environment. It has been detected in groundwater and surface water systems, raising concerns about potential contamination and ecological risks .
  • Its metabolites are also mobile, which can lead to widespread exposure among agricultural workers and nearby communities .

2. Ecotoxicological Studies

  • Research indicates that this compound may have adverse effects on non-target organisms. For example, studies have shown its impact on aquatic ecosystems, particularly affecting species like Lemna minor (duckweed) and other aquatic plants .

Health Implications

1. Carcinogenic Potential

  • The U.S. Environmental Protection Agency (EPA) classifies this compound as a probable human carcinogen based on evidence from animal studies showing tumor formation . Epidemiological studies have linked this compound exposure to increased risks of specific cancers, notably laryngeal cancer .

2. Regulatory Measures

  • Due to its potential health risks, regulatory measures have been implemented to limit this compound's use and mitigate exposure risks. These include guidelines for safe application practices and requirements for personal protective equipment for agricultural workers .

Case Studies

Study Findings Implications
Agricultural Health Study (2018)Found strong associations between this compound use and laryngeal cancer risk among pesticide applicatorsHighlights the need for stringent safety measures for users
WHO Report on Drinking Water (2019)Identified significant carcinogenic risks associated with this compound residues in drinking water suppliesCalls for monitoring and regulatory action to protect public health
Ecotoxicological Effects on Aquatic Life (2017)Demonstrated harmful effects of this compound on aquatic plants like Lemna minorSuggests need for environmental assessments before application

Comparison with Similar Compounds

Biological Activity

Alachlor is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds, particularly in crops such as maize, cotton, and soybeans. Its biological activity has been extensively studied, revealing significant effects on both target and non-target organisms, including potential carcinogenic effects in humans.

This compound belongs to the chloroacetanilide class of herbicides. It functions by inhibiting the synthesis of essential amino acids in plants, leading to their death. The compound is absorbed primarily through the roots of plants and can also be taken up by soil microorganisms.

Key Properties:

  • Molecular Formula: C14H18ClN
  • Molecular Weight: 253.76 g/mol
  • Solubility: Soluble in organic solvents; moderate solubility in water.

Metabolism and Environmental Fate

This compound undergoes significant metabolism in both plants and animals. In tolerant plant species, it is detoxified through conjugation with glutathione. In laboratory animals, this compound is absorbed through the gastrointestinal tract and distributed to various organs including the liver and kidneys.

Environmental Persistence:

  • Half-life in Soil: 7–38 days.
  • Degradation Pathways: this compound dissipates from soil via volatilization, photodegradation, and biodegradation.

Carcinogenicity

Research indicates that this compound is a potential carcinogen. A notable study involving Long-Evans rats demonstrated a significant increase in nasal turbinate adenomas and malignant tumors after exposure to this compound over two years. The doses administered ranged from 0 to 126 mg/kg body weight, with a clear dose-response relationship observed .

Human Health Impacts

The Agricultural Health Study reported strong associations between this compound use and increased risks of laryngeal cancer (relative risk [RR] = 7.10 for high exposure) and a weaker association with myeloid leukemia (RR = 1.82) among agricultural applicators .

Effects on Non-target Organisms

This compound also impacts non-target species, particularly aquatic organisms. Studies have shown that exposure to this compound can lead to DNA strand breaks in common carp (Cyprinus carpio) at concentrations below 100 ppb . Additionally, it has been observed that this compound reduces nitrogenase activity in certain soil microorganisms like Azospirillum brasilense, indicating potential disruptions to soil health and fertility .

Summary of Research Findings

Study FocusFindings
CarcinogenicityIncreased incidence of nasal tumors in rats; evidence of carcinogenicity at varying dosages .
Human HealthStrong association with laryngeal cancer; weaker links to myeloid leukemia among applicators .
Aquatic ToxicityInduction of DNA damage in fish; effects on microbial nitrogen fixation .

Case Studies

  • Agricultural Health Study : This large cohort study highlighted the correlation between this compound usage and various cancers among agricultural workers, emphasizing the need for monitoring pesticide exposure in agricultural settings.
  • Aquatic Ecosystems : Research on aquatic environments indicated that this compound's persistence can lead to significant ecological risks, affecting not only fish populations but also microbial communities essential for nutrient cycling.

Chemical Reactions Analysis

Environmental Fate and Degradation Pathways

Alachlor is moderately persistent in the environment, with degradation influenced by hydrolysis, microbial activity, and sorption processes. Key findings include:

  • Primary Degradation Products : this compound undergoes hydrolysis to form t-oxanilic acid (a major metabolite) and other minor degradates . These products are less toxic but still persistent in some ecosystems .

  • Half-Life : In aquatic systems, this compound's half-life ranges from 1–15 days under aerobic conditions, but persists longer in anaerobic environments .

  • Soil Interactions : Soil amendments like biochar significantly reduce this compound's availability by increasing sorption. Wood biochar amendments elevated sorption capacity (Kd) from 1.4 L/kg to 32 L/kg in amended soils .

Table 1: Degradation Products and Their Fate

DegradateConcentration (%)EnvironmentSource
t-Oxanilic Acid59–78%Sediment/Water
Minor Deagrates8–22%Water

Sorption and Desorption Dynamics

This compound's interaction with soil and organic matter is governed by its chemical structure and environmental conditions:

  • Sorption Parameters :

    • Kd (Distribution Coefficient) : Ranges from 1.4–32 L/kg in amended soils .

    • Koc (Organic Carbon Partition Coefficient) : Average 55 L/kg, indicating strong affinity for organic carbon .

  • Biochar Effects : Wood biochar (produced at 500°C) exhibited the highest sorption capacity due to aromatic carbon content and π-π orbital interactions .

Table 2: Sorption Parameters for this compound in Biochar-Amended Soils

Biochar TypeKd (L/kg)Koc (L/kg)Source
Soybean Stover12.345
Sugarcane Bagasse15.853
Wood Chips3263

Q & A

Basic Research Questions

Q. What experimental methods are recommended for studying alachlor adsorption in soil systems?

To investigate this compound adsorption in soils, batch equilibrium experiments are widely used. Key steps include:

  • Preparing soil samples (e.g., air-dried, sieved) and mixing with this compound solutions of varying concentrations (e.g., 0.5–50 mg L⁻¹ in 0.01 N CaCl₂).
  • Testing adsorption kinetics at multiple reaction times (e.g., 1–528 hours) and analyzing supernatants via high-performance liquid chromatography (HPLC) .
  • Modeling adsorption data using isotherms (e.g., Freundlich or Langmuir) to quantify retention capacity and kinetics.

Q. How can researchers assess this compound's acute toxicity to non-target aquatic organisms?

Standardized bioassays include:

  • Daphnia magna 48-hour immobilization tests or Danio rerio (zebrafish) embryo-larval assays.
  • Measuring endpoints such as LC₅₀ (lethal concentration for 50% mortality) and oxidative stress biomarkers (e.g., catalase, glutathione peroxidase) .
  • Ensuring compliance with OECD guidelines for test conditions (pH, temperature, dissolved oxygen).

Q. What analytical techniques are suitable for detecting this compound and its degradates in environmental samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantifying this compound and polar metabolites (e.g., ethanesulfonic acid degradates).
  • Gas Chromatography (GC): For volatile metabolites like m-xylene and aniline, often coupled with electron capture detection (ECD) .
  • Quality control measures: Use isotope-labeled internal standards and validate recovery rates in spiked matrices.

Advanced Research Questions

Q. How do electron acceptor conditions influence this compound biodegradation pathways in groundwater systems?

this compound degradation varies under different redox conditions:

  • Aerobic: Complete mineralization to CO₂ and H₂O via hydroxylation.
  • Denitrifying/Sulfate-Reducing: Partial degradation to toxic intermediates like aniline and m-xylene, mediated by microbial consortia or abiotic factors (e.g., resazurin as an electron carrier) .
  • Methodological Note: Use microcosm experiments with controlled electron acceptors (O₂, NO₃⁻, SO₄²⁻) and monitor metabolites via GC-MS or NMR.

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in contaminated water?

  • Non-Thermal Plasma (NTP): Generates reactive oxygen species (ROS) like ·OH and O₃, achieving >90% this compound removal in batch systems. Key parameters: energy density, pH, and flow rate .
  • UV-C/H₂O₂ or UV-C/S₂O₈²⁻: Optimize oxidant-to-alachlor molar ratios and UV intensity using response surface modeling (RSM) .
  • Byproduct Analysis: Identify transformation products via high-resolution mass spectrometry (HRMS) to assess toxicity post-treatment.

Q. How can conflicting epidemiological and toxicological data on this compound's carcinogenicity be reconciled?

  • Epidemiological Limitations: Cohort studies of manufacturing workers found no elevated cancer incidence (SIR = 1.0–1.2), but small sample sizes and exposure misclassification may obscure risks .
  • Toxicological Evidence: Rodent studies report liver and thyroid tumors at high doses, linked to DNA adduct formation and endocrine disruption .
  • Integrated Approach: Combine mechanistic toxicology (e.g., in vitro genotoxicity assays) with population-level biomonitoring of agricultural communities.

Q. What strategies improve the sustained-release efficiency of this compound formulations in agricultural soils?

  • Composite Gels: Use chitosan-modified bentonite-alginate matrices to enhance adsorption capacity and control diffusion rates.
  • Characterization: Analyze structure-property relationships via FTIR (bond interactions), SEM (morphology), and thermogravimetry (thermal stability) .
  • Release Kinetics: Model using Fickian diffusion equations and validate under field conditions (soil moisture, temperature).

Q. Contradictions and Data Gaps

Q. Why do some studies report persistent this compound degradates in groundwater despite its biodegradability?

  • Geochemical Factors: High organic carbon content or acidic pH may stabilize metabolites like this compound ethanesulfonic acid (ESA) .
  • Detection Limits: Older studies often lacked sensitivity for sub-ppb degradates. Modern LC-MS/MS methods reveal widespread contamination .

Q. What experimental designs address the ecological risks of this compound in non-target soil microbiota?

  • Metagenomics: Profile microbial community shifts using 16S rRNA sequencing after this compound exposure.
  • Enzyme Activity Assays: Measure dehydrogenase and urease activity to assess soil health impacts .

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
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InChI

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3
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InChI Key

XCSGPAVHZFQHGE-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl
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Molecular Formula

C14H20ClNO2
Record name ALACHLOR
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DSSTOX Substance ID

DTXSID1022265
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Molecular Weight

269.77 g/mol
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Physical Description

Alachlor is a crystalline solid. Melting point 104-106 °F (40-41 °C). Used as a herbicide., Granules or emulsifiable concentrate; [EXTOXNET], Solid, ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS., Crystalline cream-colored solid.
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Boiling Point

100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg, at 101.3kPa: >400 °C, 212 °F at 0.02 mmHg
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Flash Point

137 °C c.c., 278.6 °F (closed cup)
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Solubility

Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane, In water, 240 mg/L at 25 °C, 0.24 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor)
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Density

1.133 at 25 °C/15.6 °C, 1.1 g/cm³, 1.133
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Vapor Density

Relative vapor density (air = 1): 9.3, 9.3
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Vapor Pressure

0.000022 [mmHg], 2.20X10-5 mm Hg at 25 °C, Vapor pressure, Pa at °C: (negligible), 2.2x10-5 mmHg
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Mechanism of Action

Mode of Action /in target species/: Chloroacetamides are known to inhibit biosynthesis of fatty acids, lipids, protein, isoprenoids, flavonoids, and gibberellins., The mechanism of thyroid hyperplasia and carcinogenicity of alachlor in the rat is based on the induction of T4/T3 glucuronic acid transferase (UDPGT) in the liver. Due to the enhanced glucuronidation of T4 and T3 and subsequent biliary excretion of the conjugates, the plasma concentrations of T4 and T3 are decreased. To compensate for this change, the pituitary produces more thyroid-stimulating hormone (TSH) to enhance T4 production by the thyroid. Continuous stimulation of the thyroid by increased plasma TSH levels leads to hyperplasia of the follicular epithelium and subsequently to tumor formation. The occurrance of thyroid follicular tumors following induction of hepatic UDPGT is a well-known phenomena in rats and is generally considered to be of little to no relevance for human risk assessment. Alachlor does not bind to human thyroid hormone receptor, human thyroid binding globulin or human transthyretin., Acetochlor, Alachlor and Butachlor may be grouped together based on a common end-point (nasal turbinate tumors in rats) and a known mechanism of toxicity for this endpoint. All three compounds produce tumors of the nasal olfactory epithelium in rats by way of a non-linear, non-genotoxic mode of action that includes cytotoxicity of the olfactory epithelium, followed by regenerative cell proliferation of the nasal epithelium that can then lead to neoplasia if cytotoxicity and proliferation are sustained. Acetochlor, Alachlor and Butachlor may also be grouped together based on an common end-point and a known mechanism of toxicity (UDPGT induction). All three compounds produce tumors of the thyroid follicular cells in rats by way of a non-genotoxic mode of action that includes UDPGT induction, increased TSH, alterations in T3/T4 hormone production and thyroid hyperplasia. The FIFRA Science Advisory Panel noted in /1997/, additionally, that even though the evidence illustrated that a common mechanism could be used to group certain chemicals for the development of thyroid tumors, it was recommended that this endpoint not be used in combining margins of exposure because the toxic effects were noted at doses above the Maximum Tolerated Dose (MTD)., ...there is ample evidence ...that the development of nasal olfactory epithelium tumors in rats dosed with chloroacetanilides involves the following sequence of steps,: 1) Acetochlor conjugates with glutathione (GSH) and is excreted in the bile. 2) The conjugate is biotransformed to a series of sulfur-containing products. Enterohepatic circulation of these products creates a pool of metabolites that are delivered to the nose. 3) Biotransformation to tissue-reactive and toxic metabolites. Metabolism by nasal enzymes, results in formation of a benzoquinoneimine, an electrophile and redox-active molecule. 4) Binding of toxic metabolite to cellular proteins plus possible generation of oxidative stress . 5) Cytotoxicity 6) Regenerative cell proliferation. 6) Sustained cytotoxicity and cell proliferation that results in neoplasia. The following three events are considered key events for formation of nasal olfactory epithelium tumors by the proposed non-linear, non genotoxic mode of action (MOA): Quinone imine- formation (protein binding) goes to cytotoxicity goes to cell proliferation., For more Mechanism of Action (Complete) data for ALACHLOR (9 total), please visit the HSDB record page.
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Color/Form

Colorless to white crystalline solid, Cream to wine-red colored solid, Colorless to yellow crystals

CAS No.

15972-60-8
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Melting Point

40-41 °C, Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/, 39.5 - 41.5 °C, 40 °C, 104-106 °F
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Synthesis routes and methods

Procedure details

Liposomes were formed by the reversed-phase evaporation method, as described in Szoka, et al., Biochim. Biophys. Acta, 601 (1980) 559, and O'Connell, et al., Anal. Chem., 31 (1985) 142, the disclosures of which are hereby incorporated by reference, from a mixture of DPPC, cholesterol, DPPG, and Alachlor-DPPE conjugate in a molar ration of 5:5:0.5:0.01. Forty-three μmol of this mixture were dissolved in 4.2 ml of a solvent mixture containing chloroform-isopropyl ether-methanol (6:6:1,v/v). This solution was warmed to 45° C. and 0.7 ml of the dye solution was added with swirling. This mixture was sonicated for 5 minutes under a low flow of nitrogen. The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing had stopped. An additional 1.3 ml aliquot of the dye solution was added, and the liposomes were then sequentially extruded twice through each of two polycarbonate filters of decreasing pore sizes of 1.0 μm and 0.4 μm. The diameters of the liposome preparations were measured by laser scattering in a LA-900 particle size distribution analyzer (Horiba, Irvine, Calif.), using the manufacturers method, except that the usual sonication step was omitted to avoid lysis (rupture) of the liposomes. Finally, to remove any unencapsulated dye, the liposomes were gel filtered on a 1×14 cm Sephadex G-50 column and dialyzed overnight against TBS at 4° C. When stored at 4° C., there was no significant leakage of dye over a period of 9 months as described below.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Alachlor DPPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Name
chloroform isopropyl ether methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dye solution
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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